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Introduction

Photopolymerization is a cornerstone of modern materials science, enabling the rapid, solvent-
free curing of liquid resins into solid polymers upon exposure to light. This technology is pivotal
in diverse fields, including the fabrication of medical devices, dental restoratives, and advanced
drug delivery systems. Acrylate-based resins are frequently employed due to their high
reactivity and the versatility of the resulting polymers.

The initiation of this process relies on photoinitiators, molecules that absorb light and generate
reactive species, typically free radicals, to trigger polymerization. 1,8-Dibenzoyloctane, a
diketone, belongs to the benzophenone family of Type Il photoinitiators. Type Il initiators
operate via a hydrogen abstraction mechanism, where the photoinitiator, upon excitation by UV
light, abstracts a hydrogen atom from a co-initiator, usually a tertiary amine, to generate the
initiating radicals. This two-component system is highly efficient and offers excellent control
over the curing process.

These application notes provide a comprehensive overview and detailed protocols for the
photopolymerization of acrylate monomers using the 1,8-Dibenzoyloctane/amine photoinitiator
system.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1330262?utm_src=pdf-interest
https://www.benchchem.com/product/b1330262?utm_src=pdf-body
https://www.benchchem.com/product/b1330262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Mechanism of Initiation

The photopolymerization process initiated by 1,8-Dibenzoyloctane, a benzophenone
derivative, in the presence of a co-initiator (e.g., a tertiary amine) proceeds through a series of
well-defined steps. This is classified as a Type Il photoinitiation mechanism.[1]

» Photoexcitation: Upon absorption of UV radiation (typically in the 300-400 nm range), the
1,8-Dibenzoyloctane molecule is promoted from its ground state to an excited singlet state.
It then undergoes intersystem crossing to a more stable, longer-lived triplet state.[1]

o Hydrogen Abstraction: The excited triplet state of the 1,8-Dibenzoyloctane is a potent
hydrogen abstractor. It reacts with the co-initiator (e.g., triethanolamine or N-
methyldiethanolamine), which serves as a hydrogen donor. This results in the formation of a
ketyl radical from the photoinitiator and an amine alkyl radical from the co-initiator.

e Initiation: The amine alkyl radical is the primary species that initiates the free-radical
polymerization of the acrylate monomers. The ketyl radical is less reactive and typically does
not initiate polymerization but may participate in termination reactions.[1]

e Propagation and Termination: The newly formed radical attacks the double bond of an
acrylate monomer, creating a new radical center. This process propagates, rapidly forming a
polymer chain. The polymerization terminates when two growing polymer chains combine or
through other termination pathways.
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Figure 1. Mechanism of Type Il photopolymerization with 1,8-Dibenzoyloctane.
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Quantitative Data Presentation

The efficiency of photopolymerization is influenced by several factors, including the type and
concentration of the co-initiator and the solvent used. The following tables summarize
representative data on monomer conversion for acrylate systems initiated by a benzophenone
derivative, illustrating these effects.

Table 1: Effect of Co-initiator Type on Monomer Conversion

Co-initiator Monomer Solvent Conversion (%)
p_
Triethylamine (TEA) benzophenoneoxycar DMSO 21.32[2][3]

bonylphenyl acrylate

N- p-
methyldiethanolamine  benzophenoneoxycar DMSO 18.55[2][3]
(MDEA) bonylphenyl acrylate
p_
4,N,N-trimethylaniline benzophenoneoxycar DMSO 15.48[2][3]

bonylphenyl acrylate

Table 2: Effect of Solvent on Monomer Conversion with Triethylamine (TEA) as Co-initiator

Solvent Monomer Conversion (%)

p_
Dimethyl sulfoxide (DMSO) benzophenoneoxycarbonylphe  22.54[2][3]

nyl acrylate

p_
Ethyl acetate (EtOAC) benzophenoneoxycarbonylphe  15.61[2][3]

nyl acrylate

p_
Acetone benzophenoneoxycarbonylphe  12.38[2][3]

nyl acrylate
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Table 3: Effect of Co-initiator (Triethylamine) Concentration on Monomer Conversion

Co-initiator ]
. Monomer Solvent Conversion (%)
Concentration (M)
p_
2.7x1073 benzophenoneoxycar DMSO ~5[2][3]

bonylphenyl acrylate

p_
5.4 x 1073 benzophenoneoxycar DMSO ~10[2][3]
bonylphenyl acrylate

p_
8.1x1073 benzophenoneoxycar DMSO ~18[2][3]
bonylphenyl acrylate

p-
10.8 x 103 benzophenoneoxycar DMSO ~25[2][3]
bonylphenyl acrylate

p_
13.5x 102 benzophenoneoxycar DMSO 31.27[2][3]
bonylphenyl acrylate

Note: The data presented is based on a self-initiating acrylate monomer containing a
benzophenone moiety.[2][3] While not specific to 1,8-Dibenzoyloctane, it provides a strong
indication of the expected trends.

Experimental Protocols

The following are detailed protocols for the photopolymerization of common acrylate monomers
using a 1,8-Dibenzoyloctane/amine photoinitiator system.

Protocol 1: Bulk Photopolymerization of
Trimethylolpropane Triacrylate (TMPTA)

Objective: To perform the bulk photopolymerization of a trifunctional acrylate monomer.
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Materials:

Trimethylolpropane triacrylate (TMPTA)

1,8-Dibenzoyloctane (Photoinitiator)

Triethanolamine (TEOA) (Co-initiator)

Glass microscope slides

Spacers (e.g., 50 pum thick)

UV curing system (e.g., mercury lamp with an output of 320-390 nm)

Procedure:
e Formulation Preparation:

o In a small, amber glass vial, prepare the photopolymerizable formulation. A typical
formulation consists of:

» 1,8-Dibenzoyloctane: 2% by weight
» Triethanolamine (TEOA): 4% by weight[4]
= Trimethylolpropane triacrylate (TMPTA): 94% by weight

o Ensure thorough mixing of the components until a homogeneous solution is obtained. It is
advisable to use a vortex mixer or sonicator for this purpose. Protect the formulation from
ambient light.

e Sample Preparation:
o Place two spacers on a clean glass microscope slide.
o Apply a small drop of the formulation onto the slide between the spacers.

o Carefully place a second glass slide on top, pressing gently to create a thin film of uniform
thickness defined by the spacers.
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e UV Curing:
o Place the prepared sample under the UV lamp.

o Irradiate the sample for a specified duration (e.g., 60 seconds). The exact time may need
to be optimized based on the lamp intensity and the desired degree of conversion.

e Post-Curing and Analysis:
o After irradiation, the sample should be a solid, tack-free film.

o The degree of conversion can be determined using techniques such as Fourier-Transform
Infrared (FTIR) spectroscopy by monitoring the decrease in the acrylate C=C bond peak
area (around 1635 cm™1).[5][6]

Protocol 2: Monitoring Polymerization Kinetics with
Photo-DSC

Objective: To quantitatively analyze the photopolymerization kinetics, including the rate of
polymerization and final conversion, using Photo-Differential Scanning Calorimetry (Photo-
DSC).

Materials:

Acrylate monomer (e.g., 1,6-Hexanediol diacrylate, HDDA)

1,8-Dibenzoyloctane

N-methyldiethanolamine (MDEA)

Photo-DSC instrument equipped with a UV light source

Aluminum DSC pans

Procedure:

o Formulation Preparation:
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o Prepare a formulation as described in Protocol 1, for example:

» 1,8-Dibenzoyloctane: 2% by weight

» N-methyldiethanolamine (MDEA): 3% by weight

» 1,6-Hexanediol diacrylate (HDDA): 95% by weight

e Photo-DSC Analysis:

o Accurately weigh a small amount of the liquid formulation (typically 1-2 mg) into an open
aluminum DSC pan.

o Place the sample pan and an empty reference pan into the Photo-DSC cell.

o Equilibrate the cell at the desired isothermal temperature (e.g., 30°C).

o Once the baseline is stable, expose the sample to UV light of a specific intensity (e.g., 20
mW/cm?) for a set duration.

o The instrument will record the heat flow as a function of time. The exothermic peak
corresponds to the heat of polymerization.

e Data Analysis:

o The rate of polymerization is proportional to the heat flow (dH/dt).

o The total heat evolved (AH) is determined by integrating the area under the exothermic
peak.

o The degree of conversion (a) at any time (t) can be calculated as a = AHt / AHtotal, where
AHt is the heat evolved up to time t, and AHtotal is the theoretical heat of polymerization
for the complete conversion of the acrylate double bonds (for acrylates, this is
approximately 86 kJ/mol).[4]
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Figure 2. General experimental workflow for photopolymerization.

Safety Precautions
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e Acrylate monomers can be skin and respiratory irritants. Always work in a well-ventilated
fume hood and wear appropriate personal protective equipment (PPE), including gloves,
safety glasses, and a lab coat.

o UV radiation is harmful to the eyes and skin. Use appropriate shielding and wear UV-
blocking safety glasses when operating the UV curing system.

o Consult the Safety Data Sheets (SDS) for all chemicals before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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